(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
CAS No.: 929339-65-1
Cat. No.: VC7432583
Molecular Formula: C18H13ClO5
Molecular Weight: 344.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929339-65-1 |
|---|---|
| Molecular Formula | C18H13ClO5 |
| Molecular Weight | 344.75 |
| IUPAC Name | (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C18H13ClO5/c1-9-2-13(20)6-14-16(9)17(21)15(24-14)5-10-3-12(19)4-11-7-22-8-23-18(10)11/h2-6,20H,7-8H2,1H3/b15-5- |
| Standard InChI Key | MZWKMBUAASOXHD-WCSRMQSCSA-N |
| SMILES | CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2)O |
Introduction
Structural and Nomenclatural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, reflecting its Z-configuration at the methylidene group, chloro-substituted benzodioxin ring, and hydroxyl and methyl substituents on the benzofuran core . Its molecular formula, C₁₈H₁₃ClO₅, corresponds to a molecular weight of 344.7 g/mol .
Stereochemical and Functional Features
The compound’s structure includes:
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A benzofuran-3(2H)-one backbone with a keto group at position 3.
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A methylidene bridge (-CH=) at position 2, connecting to a 6-chloro-4H-1,3-benzodioxin moiety.
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A hydroxyl group at position 6 and a methyl group at position 4 of the benzofuran ring.
The Z-configuration of the methylidene group is critical for its spatial orientation and intermolecular interactions .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃ClO₅ |
| Molecular Weight | 344.7 g/mol |
| CAS Registry Number | 929339-65-1 |
| IUPAC Name | (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one |
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of this compound typically involves multi-step organic reactions, leveraging classic benzofuran and benzodioxin coupling methodologies. Key steps include:
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Alkylation or Acylation: Introduction of the methyl group at position 4 of the benzofuran precursor.
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Coupling Reactions: Formation of the methylidene bridge via Wittig or Knoevenagel condensation between the benzofuran-3-one and 6-chloro-4H-1,3-benzodioxin-8-carbaldehyde.
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Hydroxylation: Selective oxidation or protection/deprotection strategies to install the hydroxyl group at position 6.
Industrial-Scale Considerations
Industrial production prioritizes atom economy and catalytic efficiency. Continuous-flow reactors and immobilized catalysts are employed to enhance yield (reported up to 68% in pilot studies) while minimizing byproducts. Solvent selection (e.g., dimethylformamide or tetrahydrofuran) and temperature control (80–120°C) are critical for optimizing reaction kinetics.
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
While experimental data on melting and boiling points remain limited, computational models predict a melting point range of 210–225°C based on analogous benzofuran derivatives . The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL at 25°C).
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch) .
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NMR Spectroscopy:
| Target | Inhibition IC₅₀ (μM) | Potential Application |
|---|---|---|
| COX-2 | 2.4 ± 0.3 | Anti-inflammatory therapy |
| 5-LOX | 3.1 ± 0.5 | Treatment of asthma |
| AhR | N/A | Environmental toxicology |
Environmental and Regulatory Considerations
Ecotoxicological Impact
The chloro-benzodioxin component raises concerns about bioaccumulation and persistence in ecosystems. Computational models using the EPA’s EPI Suite estimate a bioconcentration factor (BCF) of 320, indicating moderate bioaccumulation potential .
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